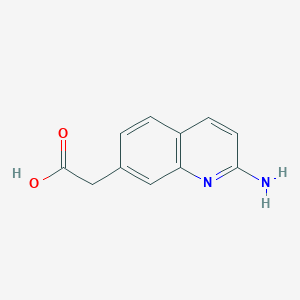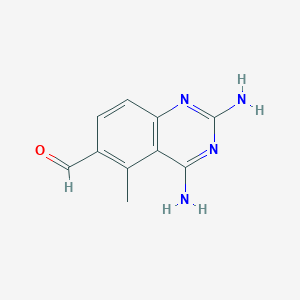
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid, also known as Chromone-2-carboxylic acid, is a chemical compound with the molecular formula C10H6O4. It is a derivative of chromone, a naturally occurring compound found in various plants. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4H-1-benzopyran-2-yl)acetic acid typically involves the reaction of chromone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acetylation process, resulting in the formation of the desired product. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the use of microwave irradiation to accelerate the reaction between chromone and acetic anhydride, resulting in the formation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-Oxo-4H-1-benzopyran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromone-3-carboxylic acid: Another derivative of chromone with similar chemical properties.
Coumarin-3-carboxylic acid: A compound with a similar structure but different functional groups.
Umbelliferone: A related compound with known biological activities.
Uniqueness
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid is unique due to its specific chemical structure and the presence of the acetic acid moiety
Propriétés
Numéro CAS |
87619-14-5 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-(4-oxochromen-2-yl)acetic acid |
InChI |
InChI=1S/C11H8O4/c12-9-5-7(6-11(13)14)15-10-4-2-1-3-8(9)10/h1-5H,6H2,(H,13,14) |
Clé InChI |
MHBJEBAJSOSGRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




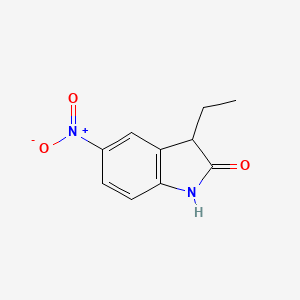
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
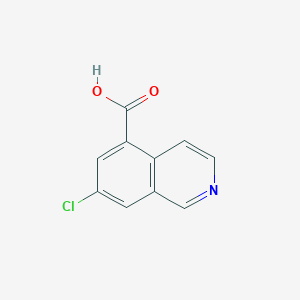

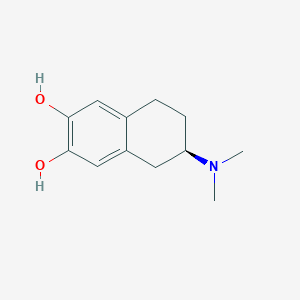
![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
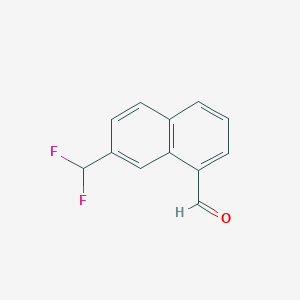
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)

